molecular formula C14H19N3O3S B2567965 1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate CAS No. 56000-35-2

1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate

Cat. No.: B2567965
CAS No.: 56000-35-2
M. Wt: 309.38
InChI Key: HBDPSLGXTQHEQE-UHFFFAOYSA-N
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Description

1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C14H19N3O3S and a molecular weight of 309.38 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 1,2-diaminopyridine with 2,4,6-trimethylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, ensuring high yields and consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diaminobenzene
  • 2,4,6-Trimethylpyridine
  • 2,4,6-Trimethylbenzenesulfonic acid

Uniqueness

1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate is unique due to its combination of the 1,2-diaminopyridinium moiety and the 2,4,6-trimethylbenzenesulfonate group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

pyridin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C5H7N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-5-3-1-2-4-8(5)7/h4-5H,1-3H3,(H,10,11,12);1-4,6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDPSLGXTQHEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC=[N+](C(=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of O-(mesitylsulfonyl)hydroxylamine (9.2 g, 42.7 mmol) in dichloromethane (110 mL) was added pyridin-2-amine (4.02 g, 42.7 mmol) in four portions at 0-5° C. to give a yellow solution. After 5 min the yellow solution turned into a light yellow suspension. The ice bath was removed after 10 min and the reaction mixture was stirred at RT for 1 h. The suspension was diluted with diethyl ether (100 mL), filtered, washed with diethyl ether and dried in vacuo to give the product (10.9 g, 35.2 mmol, 82.4%) as light red solid which was used without further purification for the next step.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step Two
Yield
82.4%

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